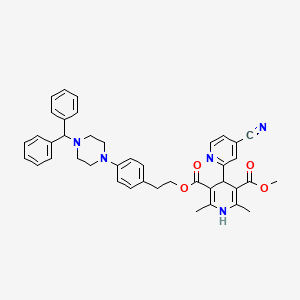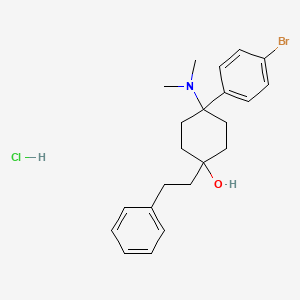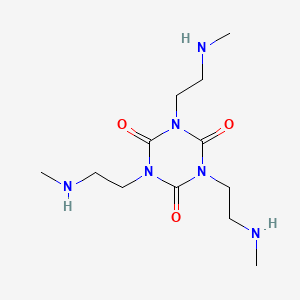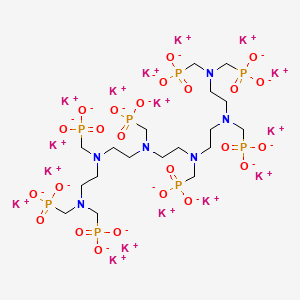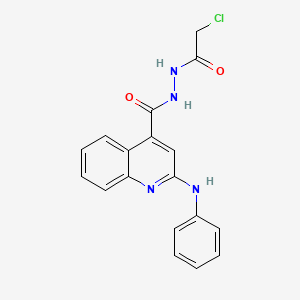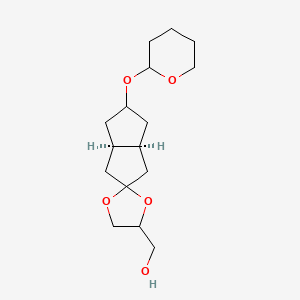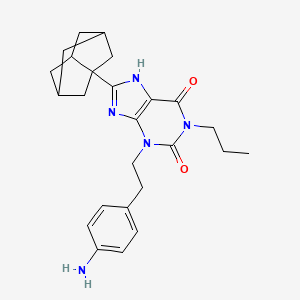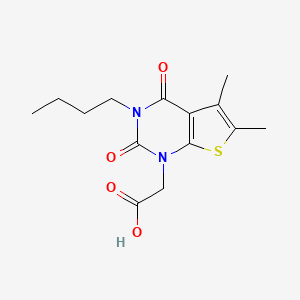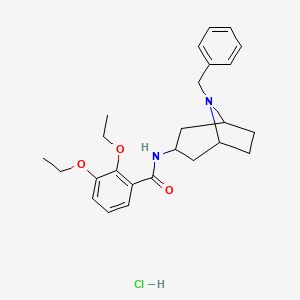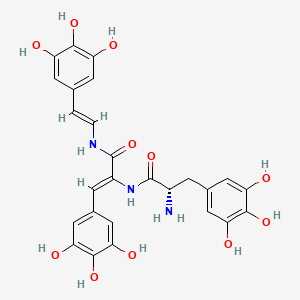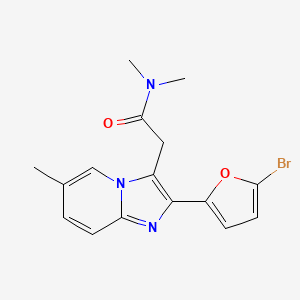
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused imidazo-pyridine ring system, a brominated furan ring, and a trimethylated acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.
Bromination of the Furan Ring: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Acetamide Formation: The acetamide group is introduced through the reaction of the brominated furan derivative with an acetamide precursor under appropriate conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furanyl derivatives.
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl-
- Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-
Uniqueness
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylated acetamide group and the brominated furan ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
CAS No. |
88570-82-5 |
|---|---|
Molecular Formula |
C16H16BrN3O2 |
Molecular Weight |
362.22 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10-4-7-14-18-16(12-5-6-13(17)22-12)11(20(14)9-10)8-15(21)19(2)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
VKBKHXBQNWVQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(O3)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


